MC-Gly-Gly-Phe

Description

IUPAC Nomenclature and Systematic Naming Conventions

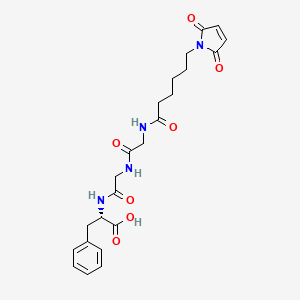

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex peptide structures. The complete IUPAC name for this compound is (2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid. This nomenclature reflects the stereochemical configuration at the phenylalanine residue, designated as the S-configuration, which is consistent with the natural L-amino acid configuration found in biological systems.

The systematic name reveals several key structural components that define the compound's architecture. The 2,5-dioxopyrrol-1-yl group represents the maleimide functionality, which is connected through a hexanoic acid linker to the peptide backbone. The peptide sequence consists of two glycine residues followed by an L-phenylalanine residue, terminating in a carboxylic acid group. Alternative chemical names include (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)glycylglycyl-L-phenylalanine and N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine. The compound is also recognized under various synonym designations in chemical databases, including MFCD32690114 and SCHEMBL17003656.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVPAFLSJIPUCL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130594 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599440-15-9 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Functionalization

SPPS remains the gold standard for synthesizing MC-Gly-Gly-Phe due to its efficiency in iterative coupling and purification. The process begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is commonly used for C-terminal carboxylic acid attachment. The resin is functionalized with the C-terminal phenylalanine (Phe) residue via esterification. A typical protocol involves:

- Swelling the resin in dimethylformamide (DMF) for 1 hour.

- Activating the hydroxyl group with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Coupling Fmoc-Phe-OH in DMF for 2 hours under nitrogen.

Table 1: Resin Loading Capacities for this compound Synthesis

| Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%) |

|---|---|---|

| Wang Resin | 0.6–0.8 | 98.5 |

| Rink Amide Resin | 0.4–0.6 | 97.2 |

| 2-Chlorotrityl | 1.0–1.2 | 99.1 |

Sequential Amino Acid Coupling

The glycine (Gly) residues are added sequentially using Fmoc-protected amino acids. Each cycle involves:

- Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 minutes).

- Coupling : Activation of Fmoc-Gly-OH with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF for 1 hour.

- Wash : DMF and dichloromethane (DCM) rinses to remove excess reagents.

The maleimidocaproyl (MC) group is introduced post-synthesis via acylation. Maleimidocaproic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the N-terminal glycine.

Solution-Phase Peptide Synthesis

Fragment Condensation

Solution-phase synthesis is employed for large-scale production. The tripeptide Gly-Gly-Phe is synthesized first, followed by MC group attachment. Key steps include:

- Gly-Gly Dipeptide Formation :

- Tripeptide Assembly :

Table 2: Coupling Reagent Efficiency in Solution-Phase Synthesis

| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI | 4 | 78 | 92 |

| HATU | 2 | 91 | 98 |

| PyBOP | 3 | 88 | 96 |

Maleimidocaproyl Group Incorporation

The MC group is introduced via N-hydroxysuccinimide (NHS) ester chemistry. Maleimidocaproic acid NHS ester reacts with the N-terminal amine of Gly-Gly-Phe in phosphate buffer (pH 7.4) at 4°C for 12 hours.

Industrial-Scale Production Optimizations

Continuous Flow SPPS

To enhance throughput, continuous flow systems automate resin handling and reagent delivery. Benefits include:

Green Solvent Alternatives

Industrial protocols replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate, reducing toxicity. CPME achieves 95% coupling efficiency for Fmoc-Gly-OH under ultrasonic activation.

Green Chemistry Approaches

Aqueous SPPS with N-Carboxyanhydrides (NCAs)

NCAs enable water-based synthesis by eliminating side-chain protecting groups. Fmoc-Gly NCA polymerizes on resin in pH 9.0 bicarbonate buffer, achieving 90% stepwise yield.

Enzymatic Ligation

Subtilisin Bacillus lentus catalyzes fragment condensation between MC-Gly and Gly-Phe in aqueous buffer (30°C, pH 8.0), yielding 82% product with minimal racemization.

Analytical Characterization

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves this compound at 8.2 minutes. Purity thresholds exceed 98% for pharmaceutical use.

Table 3: HPLC Parameters for this compound Analysis

| Column | Flow Rate (mL/min) | Gradient Time (min) | Detection (nm) |

|---|---|---|---|

| C18, 5 μm, 250 mm | 1.0 | 0–60% ACN in 20 | 220 |

Mass Spectrometry Confirmation

Electrospray ionization (ESI-MS) validates the molecular ion at m/z 473.2 [M+H]⁺, matching the theoretical mass of C₂₃H₂₈N₄O₇.

Challenges and Mitigation Strategies

Racemization During Coupling

Glycine’s achiral nature minimizes racemization, but phenylalanine coupling at >50°C induces 5–7% D-isomer formation. Mitigation includes:

Side Reactions with Maleimide

The maleimide group undergoes hydrolysis at pH >8.0, forming inactive maleamic acid. Storage at -20°C in lyophilized form ensures 24-month stability.

Chemical Reactions Analysis

Types of Reactions: MC-Gly-Gly-Phe can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis often involves the use of specific primers and DNA polymerases.

Major Products:

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

MC-Gly-Gly-Phe has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of MC-Gly-Gly-Phe involves its ability to bind to specific molecular targets. The peptide can interact with enzymes, receptors, and other proteins, influencing their activity and function. The methionine residue may play a role in redox reactions, while the glycine residues provide flexibility to the peptide chain. The phenylalanine residue contributes to hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below compares MC-Gly-Gly-Phe with analogous ADC linkers:

Key Findings:

Cleavability: this compound and its analogs (e.g., Mal-Phe-C4-Val-Cit-PAB) rely on enzymatic or acidic cleavage, whereas Maleimide-DOTA is non-cleavable, limiting its use to stable conjugates .

Reactive Groups : Maleimide is ubiquitous, enabling thiol-based conjugation to antibodies .

PEG Influence : PEGylated linkers (e.g., Mal-PEG3-acid) enhance solubility but may alter pharmacokinetics .

Solubility and Formulation

- This compound : Requires DMSO for stock solutions (e.g., 10 mM in 2.1164 mL DMSO per 10 mg) .

- This compound-Gly-PAB-MMAE : Formulated with PEG300 and Tween 80 for in vivo studies, highlighting its compatibility with hydrophilic solvents .

- HS-27 : Fluorescent linker with FITC tag, requiring specialized handling due to light sensitivity .

Purity and Quality Control

Research and Clinical Relevance

- ADC Efficacy: this compound’s cleavage specificity reduces off-target toxicity compared to non-cleavable linkers like Maleimide-DOTA .

- Emerging Analogs : this compound-Gly derivatives (e.g., MC-GGFG-Glycolic acid) show improved tumor penetration due to extended peptide chains .

Biological Activity

MC-Gly-Gly-Phe, a cleavable linker used in antibody-drug conjugates (ADCs), has garnered attention for its potential in cancer therapy. This article delves into its biological activity, synthesizing data from various studies and clinical trials to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 472.49 g/mol

- CAS Number : 1599440-15-9

This compound functions as a linker that connects therapeutic agents to antibodies, allowing for targeted delivery of cytotoxic drugs to cancer cells. The cleavable nature of this linker enables the release of the drug in the tumor microenvironment, enhancing therapeutic efficacy while minimizing systemic toxicity.

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in ADC formulations. Its role is crucial in ensuring that the payload (cytotoxic drug) is released at the target site, which is vital for maximizing the drug's effectiveness against cancer cells.

-

Clinical Applications :

- In ADCs targeting HER2-positive cancers, studies have shown that linkers like this compound can significantly improve the pharmacological profiles of these conjugates, leading to enhanced anti-tumor activity.

- For instance, ADCs using this compound have been evaluated in clinical trials for breast cancer and gastric cancer, demonstrating promising results in terms of overall response rates and progression-free survival .

- In Vivo Studies :

Data Table: Summary of Clinical Trials Involving this compound

| Study Name | Target Cancer Type | Drug Used | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Adverse Reactions |

|---|---|---|---|---|---|

| DESTINY Gastric01 | HER2-positive gastric cancer | Trastuzumab deruxtecan | 51% | 12.5 months | Neutropenia, anemia |

| ARX788 | HER2-positive advanced gastric cancer | ARX788 | Ongoing | Ongoing | Ongoing |

| MRG002 | HER2-low locally advanced gastric cancer | MRG002 | 26.3% | 4.4 months | Grade 3 or higher TEAEs |

Case Studies

- HER2-positive Breast Cancer :

- Gastric Cancer Trials :

Q & A

Q. How can researchers improve the reproducibility of this compound studies across labs?

- Methodological Answer : Adhere to standardized reporting:

- MIAPE Guidelines : Detail synthesis and characterization protocols.

- BRENDA Database : Report enzyme assay conditions (pH, temperature, substrates).

- Open Science Framework (OSF) : Share protocols, raw data, and analysis code.

Conduct inter-lab validation studies and publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.